molecular formula C9H19N B12550323 1-[(2R)-2-Methylbutyl]pyrrolidine CAS No. 667420-92-0

1-[(2R)-2-Methylbutyl]pyrrolidine

Katalognummer: B12550323
CAS-Nummer: 667420-92-0
Molekulargewicht: 141.25 g/mol
InChI-Schlüssel: GBAJVBMOIARZCQ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2R)-2-Methylbutyl]pyrrolidine is an organic compound with the chemical formula C9H19N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. It is typically found as a colorless to pale yellow liquid and is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Vorbereitungsmethoden

1-[(2R)-2-Methylbutyl]pyrrolidine can be synthesized through various methods. One common synthetic route involves the catalytic reduction of a precursor compound. For instance, the compound can be prepared by the reduction of a pyrrolidine derivative using a suitable reducing agent under controlled conditions . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[(2R)-2-Methylbutyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: It can be further reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wirkmechanismus

The mechanism of action of 1-[(2R)-2-Methylbutyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[(2R)-2-Methylbutyl]pyrrolidine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

667420-92-0

Molekularformel

C9H19N

Molekulargewicht

141.25 g/mol

IUPAC-Name

1-[(2R)-2-methylbutyl]pyrrolidine

InChI

InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

GBAJVBMOIARZCQ-SECBINFHSA-N

Isomerische SMILES

CC[C@@H](C)CN1CCCC1

Kanonische SMILES

CCC(C)CN1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.